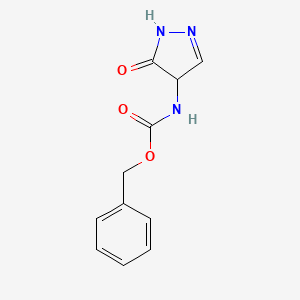
1H-Pyrrole, 2,2'-methylenebis[3,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of two pyrrole rings connected by a methylene bridge, with methyl groups attached at the 3 and 4 positions of each pyrrole ring
准备方法
The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylpyrrole with formaldehyde under acidic conditions to form the methylene bridge between the two pyrrole rings. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures to ensure complete condensation.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These reactors allow for precise control of temperature, pressure, and reactant concentrations, resulting in a more efficient and scalable synthesis process.
化学反应分析
1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methylene bridge, leading to the formation of a bis-pyrrole ketone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl groups formed during oxidation, converting them back to methylene bridges.
Substitution: The compound can undergo substitution reactions at the methyl groups or the pyrrole nitrogen. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The products of these reactions are substituted pyrroles with various functional groups.
科学研究应用
1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound serves as a scaffold for drug design. Its ability to interact with various biological targets makes it a valuable starting point for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The methylene bridge and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
相似化合物的比较
1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] can be compared with other similar compounds, such as:
1H-Pyrrole, 2,3-dimethyl-: This compound has methyl groups at the 2 and 3 positions of the pyrrole ring. It lacks the methylene bridge, resulting in different chemical and physical properties.
1H-Pyrrole, 2,4-dimethyl-: Similar to the previous compound, it has methyl groups at the 2 and 4 positions. The absence of the methylene bridge distinguishes it from 1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-].
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid): This compound features carboxylic acid groups at the 2 positions of the pyrrole rings
The uniqueness of 1H-Pyrrole, 2,2’-methylenebis[3,4-dimethyl-] lies in its methylene bridge, which provides structural rigidity and influences its chemical behavior. This feature sets it apart from other pyrrole derivatives and contributes to its diverse range of applications.
属性
CAS 编号 |
5109-25-1 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC 名称 |
2-[(3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C13H18N2/c1-8-6-14-12(10(8)3)5-13-11(4)9(2)7-15-13/h6-7,14-15H,5H2,1-4H3 |
InChI 键 |
IQNQAEUKKZLFFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1C)CC2=C(C(=CN2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




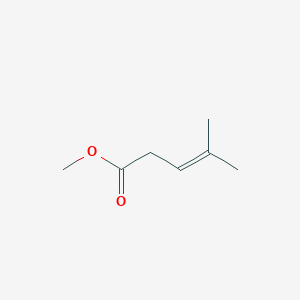
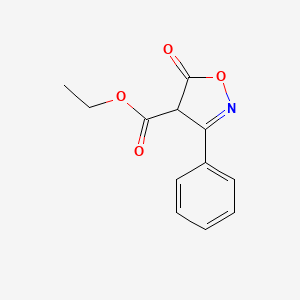

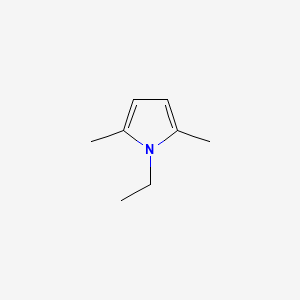
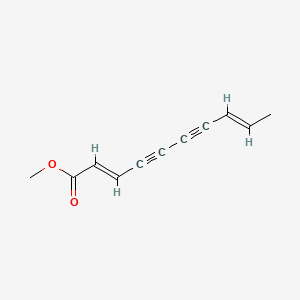
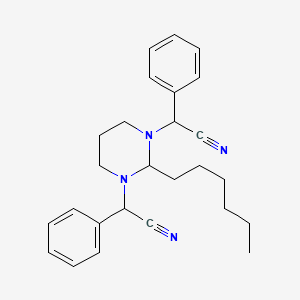
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
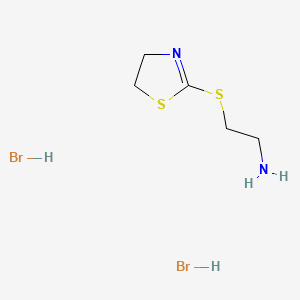
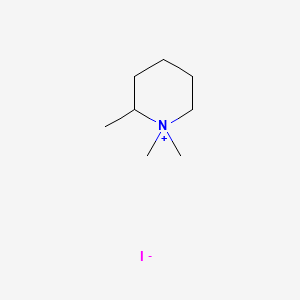
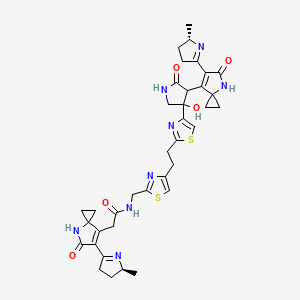
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
